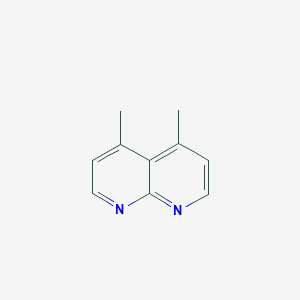

4,5-Dimethyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

14903-77-6 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

4,5-dimethyl-1,8-naphthyridine |

InChI |

InChI=1S/C10H10N2/c1-7-3-5-11-10-9(7)8(2)4-6-12-10/h3-6H,1-2H3 |

InChI Key |

SGGZIDMHAYQQCA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=NC2=NC=C1)C |

Canonical SMILES |

CC1=C2C(=CC=NC2=NC=C1)C |

Synonyms |

4,5-Dimethyl-1,8-naphthyridine |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 1,8 Naphthyridine and Its Derivatives

Classical and Modified Friedländer Condensation Reactions

The Friedländer synthesis is a cornerstone in the preparation of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 1,8-naphthyridines, the common starting material is 2-aminonicotinaldehyde or a related ketone.

Recent advancements have focused on developing more environmentally friendly and efficient Friedländer reaction protocols. Greener methods have been developed, utilizing water as a solvent and performing the reaction with high yields. rsc.org Innovations include the use of ionic liquids as recyclable catalysts and solvents, which can lead to excellent yields under mild conditions. nih.gov Furthermore, catalyst-free and solvent-free approaches, often assisted by microwave irradiation, have been shown to produce 1,8-naphthyridines in high yields with significantly reduced reaction times.

The synthesis of 5,7-dimethyl-1,8-naphthyridin-2-amine, a compound structurally related to 4,5-dimethyl-1,8-naphthyridine, is efficiently achieved through condensation reactions. The general strategy involves building the second pyridine (B92270) ring onto an existing aminopyridine core. Specifically, the reaction of a 2-aminopyridine (B139424) precursor with pentane-2,4-dione (acetylacetone) would lead to the formation of the desired 5,7-dimethyl substituted core. The optimization of these reactions often involves exploring various catalysts and solvent systems to maximize yield and minimize side products.

| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Basic Ionic Liquid | 80 | 24 | High | nih.gov |

| Choline (B1196258) Hydroxide (B78521) in Water | Room Temp - 50 | - | >90 | - |

| Sulfamic Acid (Solvent-free, MW) | - | - | Excellent | researchgate.net |

This table is interactive and represents a summary of conditions for Friedländer-type reactions leading to substituted 1,8-naphthyridines. Specific yields and times can vary based on the exact substrates.

The mechanism of the Friedländer reaction is generally understood to proceed through an initial aldol-type condensation between the α-methylene carbonyl compound and the ortho-aminoaryl aldehyde or ketone, followed by cyclization and dehydration to form the final aromatic ring. Under basic conditions, the reaction is initiated by the deprotonation of the α-methylene group, which then acts as a nucleophile. In acidic conditions, the carbonyl group of the amino-aldehyde or ketone is activated by protonation.

Investigations into the mechanism, particularly in the context of greener synthesis using choline hydroxide in water, have been supported by density functional theory (DFT) calculations. These studies suggest that hydrogen bonding interactions with the catalyst are pivotal in facilitating the reaction in an aqueous medium.

Gould-Jacobs Reaction Pathways to Substituted 1,8-Naphthyridines

While more commonly associated with the synthesis of quinolines, the Gould-Jacobs reaction can be adapted for the preparation of 1,8-naphthyridine (B1210474) derivatives. The reaction sequence typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxy-3-carboalkoxy-1,8-naphthyridine, which can be further saponified and decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine. This methodology has been utilized in the synthesis of various fused pyrimidopyrimidines, showcasing its versatility in constructing heterocyclic systems.

Knorr and Conrad-Limpach Cyclization Strategies

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. This methodology has been extended to the synthesis of 1,8-naphthyridine analogues. For instance, the formation of 2,7-dimethyl-1,8-naphthyridine-4(1H)-one has been achieved via the Conrad-Limpach method, involving the reaction of a substituted 2-aminopyridine with a β-ketoester like ethyl acetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal cyclization.

The Knorr pyrrole (B145914) synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, is a classical method for preparing substituted pyrroles. wikipedia.orgalfa-chemistry.com While a powerful tool for five-membered heterocycles, its application in the direct synthesis of the six-membered pyridine rings of the 1,8-naphthyridine core is not a commonly reported or standard methodology.

Combes and Povarov Reaction Approaches

The Combes reaction is a valuable tool for the synthesis of substituted quinolines and has been successfully applied to the preparation of 1,8-naphthyridine derivatives. This acid-catalyzed reaction involves the condensation of an aminopyridine with a β-diketone. For example, 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives can be synthesized through the condensation of 2,6-diaminopyridine (B39239) with various 1,3-diketones in the presence of a catalyst like polyphosphoric acid (PPA).

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful method for the synthesis of tetrahydroquinolines. This multicomponent reaction typically involves the condensation of an aniline, an aldehyde, and an activated olefin. While widely used for the synthesis of tetrahydroquinolines and their derivatives, its direct application for the synthesis of fully aromatic 1,8-naphthyridines is less common and often results in tetrahydro- or other reduced forms of different naphthyridine isomers, such as 1,5-naphthyridines.

One-Pot and Multicomponent Reaction Protocols

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. rsc.orgnih.govnih.gov Several such protocols have been developed for the synthesis of 1,8-naphthyridine derivatives. researchgate.netrsc.org

These reactions often proceed via a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org A variety of catalysts, including N-bromosulfonamides and ceric ammonium (B1175870) nitrate, have been employed to facilitate these transformations under mild conditions. rsc.orgorganic-chemistry.org Three-component reactions involving substituted 2-aminopyridines, active methylene (B1212753) compounds (like malononitrile (B47326) or cyanoacetates), and aldehydes have proven to be a facile route to substituted 1,8-naphthyridines. organic-chemistry.orgorganic-chemistry.org Furthermore, four- and five-component reactions have been developed, expanding the structural diversity of the accessible 1,8-naphthyridine derivatives. rsc.org These advanced protocols offer significant advantages in terms of operational simplicity and the ability to construct complex heterocyclic scaffolds from simple starting materials. researchgate.netnih.govorganic-chemistry.orgderpharmachemica.com

| Reaction Type | Components | Catalyst | Key Features | Reference |

| Three-component | 2-aminopyridine, active methylene compound, aldehyde | N-bromosulfonamide | Mild conditions, good yields | organic-chemistry.org |

| Four-component | 1,6-dimethylpyridin-2(1H)-one, aromatic aldehyde, substituted aniline, malononitrile | Ceric Ammonium Nitrate (CAN) | Excellent yields, short reaction time | rsc.org |

| One-pot | Aromatic aldehyde, malononitrile dimer, enehydrazinoketone | - | Synthesis of annulated 1,8-naphthyridines | researchgate.net |

This interactive table summarizes various one-pot and multicomponent reactions for the synthesis of 1,8-naphthyridine derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,8-naphthyridine derivatives.

The application of microwave irradiation to the Friedländer synthesis of 1,8-naphthyridines has been shown to be highly effective. For example, a solvent-free synthesis of 1,8-naphthyridines catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation has been reported to be a rapid and efficient method. This approach avoids the use of volatile organic solvents and significantly reduces reaction times.

Ionic Liquid Catalysis in 1,8-Naphthyridine Synthesis

Ionic liquids (ILs) have gained considerable attention as green reaction media and catalysts due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov In the context of 1,8-naphthyridine synthesis, basic ionic liquids have been employed as efficient catalysts for the Friedländer reaction.

Several studies have demonstrated the use of imidazolium-based ionic liquids, such as [Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide), as both the solvent and catalyst for the synthesis of 1,8-naphthyridyl derivatives. nih.gov These reactions often proceed under solvent-free conditions, with the ionic liquid being recyclable, which aligns with the principles of green chemistry. Another green and biocompatible ionic liquid, choline hydroxide (ChOH), has been effectively used as a catalyst for the synthesis of 1,8-naphthyridines in water, achieving excellent yields. nih.govacs.org

The use of ionic liquids offers a convenient, rapid, and environmentally friendly route to 1,8-naphthyridines. The application of these catalytic systems to the reaction between 2-amino-3-formylpyridine and 3-pentanone (B124093) could provide an efficient pathway to this compound.

Table 2: Ionic Liquids Used in 1,8-Naphthyridine Synthesis

| Ionic Liquid | Role | Key Features | Reference |

| [Bmmim][Im] | Catalyst and Solvent | Basic, recyclable, solvent-free conditions | nih.gov |

| Choline Hydroxide (ChOH) | Catalyst | Biocompatible, water-soluble, metal-free | nih.govacs.org |

Functionalization Strategies for Methyl Groups and Naphthyridine Core

The functionalization of the 1,8-naphthyridine ring system and its substituents is crucial for modulating its physicochemical and biological properties. While specific studies on the functionalization of this compound are scarce, the reactivity can be inferred from studies on closely related analogues, such as 2-methyl- and 2,7-dimethyl-1,8-naphthyridine (B83737).

The methyl groups on the 1,8-naphthyridine ring are expected to exhibit reactivity typical of methyl groups attached to a heteroaromatic system. They can be susceptible to oxidation, halogenation, and condensation reactions. For instance, the methyl groups could potentially be oxidized to aldehydes or carboxylic acids, providing handles for further synthetic transformations.

The naphthyridine core itself is a π-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. Electrophilic aromatic substitution is generally difficult on the pyridine rings of the naphthyridine core unless activated by electron-donating groups. When such reactions do occur, the position of substitution is dictated by the directing effects of the existing substituents and the inherent reactivity of the ring system.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for the 1,8-naphthyridine ring, particularly at positions activated by electron-withdrawing groups or when a good leaving group (e.g., a halide) is present. For this compound, direct nucleophilic attack on the ring is less likely without prior functionalization. However, if a leaving group were introduced onto the ring, it could be displaced by various nucleophiles.

Studies on other dimethyl-1,8-naphthyridine isomers can provide insights into potential functionalization pathways. For example, the synthesis of 7-[4-(5,7-Dimethyl-1,8-naphthyridin-2-yloxy)phenoxy]-2,4-dimethyl-1,8-naphthyridine involves the reaction of a chloro-substituted dimethyl-1,8-naphthyridine with a phenoxide, demonstrating the feasibility of nucleophilic substitution on the naphthyridine core.

Spectroscopic and Structural Elucidation of 4,5 Dimethyl 1,8 Naphthyridine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5-dimethyl-1,8-naphthyridine compounds, offering precise information about the atomic arrangement and connectivity within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In derivatives of 1,8-naphthyridine (B1210474), the chemical shifts of protons are influenced by the electronic effects of substituents on the heterocyclic ring. For instance, in 2,4-dimethyl-5-amino-benzo[b] researchgate.netresearchgate.netnaphthyridine, the proton signals can be assigned based on coupling patterns and COSY spectra. lew.ro The pyridinic protons are typically found at lower fields, while methyl protons appear at higher fields. lew.ro The coupling patterns observed in the pyridine (B92270) ring are consistent with those found in related heterocycles like naphthyridines and quinoline. lew.ro

Table 1: Representative ¹H NMR Chemical Shifts for a Naphthyridine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.76 | d |

| H-4 | 8.58 | d |

| H-6 | 8.22 | d |

| H-8 | 7.78 | t |

| H-9 | 7.64 | t |

| H-3 | 7.35 | t |

| H-7 | 7.23 | t |

Data for benzo[b] researchgate.netresearchgate.netnaphthyridone in DMSO-d6. lew.ro

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum. bhu.ac.in The chemical shifts of carbon atoms are sensitive to their local electronic environment. For example, carbons in aromatic rings generally resonate between 110-150 ppm, while those in carbonyl groups can be found further downfield (160-220 ppm). chemguide.co.uklibretexts.org The signals for the methyl groups in 2,4-dimethyl-5-amino-benzo[b] researchgate.netresearchgate.netnaphthyridine appear at approximately 25 ppm. lew.ro

Table 2: Illustrative ¹³C NMR Chemical Shifts for a Naphthyridine Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 177.13 |

| C-Ar | 155.28 |

| C-Ar | 151.78 |

| C-Ar | 141.61 |

| C-Ar | 136.30 |

| C-Ar | 134.72 |

| C-Ar | 126.62 |

| C-Ar | 122.43 |

| C-Ar | 118.48 |

| C-Ar | 115.83 |

Data for benzo[b] researchgate.netresearchgate.netnaphthyridone. lew.ro

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules. wikipedia.orgmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu It is particularly useful for tracing out the connectivity of protons within the naphthyridine ring system. lew.rosdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgsdsu.edu This allows for the direct assignment of a proton's signal to its corresponding carbon. researchgate.netscribd.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscribd.com This technique is crucial for assigning quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.netscribd.com

These 2D NMR experiments, often used in combination, provide a comprehensive picture of the molecular structure. mdpi.com

NMR titration is a widely used method for determining stability constants in metal-ligand complexation. researchgate.net The chemical shift of a nucleus is sensitive to its chemical environment, and changes in chemical shifts upon the addition of a metal ion can be used to determine the equilibrium constant of complex formation. researchgate.net For systems where the exchange between the free and complexed ligand is fast on the NMR timescale, a single, concentration-weighted average peak is observed. researchgate.net By plotting the change in chemical shift against the concentration ratio of the metal and ligand, a binding isotherm can be generated and fit to a suitable model to extract the stability constant. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound compounds.

The IR spectrum of a 1,8-naphthyridine derivative can confirm the presence of specific functional groups. For instance, in 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the amide carbonyl stretching frequency is observed at 1694 cm⁻¹, and the nitro group frequencies appear at 1370 cm⁻¹ and 1570 cm⁻¹. nih.gov

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are not strongly IR-active. currentseparations.com

For a detailed understanding of the vibrational spectra, experimental data is often compared with theoretical calculations. Quantum chemical calculations can be used to compute the harmonic and anharmonic vibrational frequencies of a molecule. nih.gov These calculations aid in the assignment of specific vibrational modes to the observed peaks in the IR and Raman spectra. nih.gov Anharmonic frequency computations are generally more accurate as they account for the non-parabolic nature of the potential energy surface. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-5-amino-benzo[b] researchgate.netresearchgate.netnaphthyridine |

| Benzo[b] researchgate.netresearchgate.netnaphthyridone |

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

| Naphthyridine |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₁₀H₁₀N₂), the exact mass is 158.0844 g/mol lookchem.com. In mass spectrometry, this compound is expected to exhibit a distinct molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of the 1,8-naphthyridine core and its substituents under ionization provides valuable structural information. While a specific experimental spectrum for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the known behavior of related N-heterocyclic aromatic compounds and its isomer, 2,7-dimethyl-1,8-naphthyridine (B83737), which shares the same molecular weight nih.gov.

Common fragmentation pathways would likely include:

Loss of a Methyl Radical: A primary fragmentation event could be the cleavage of a methyl group (•CH₃), leading to a significant fragment ion at [M-15]⁺.

Loss of Hydrogen Cyanide: N-heterocyclic compounds commonly undergo ring cleavage, resulting in the elimination of a neutral molecule of hydrogen cyanide (HCN), which would produce a fragment ion at [M-27]⁺.

Sequential Losses: Subsequent fragmentation of these primary ions can also occur, providing further structural clues.

The presence of two nitrogen atoms in the 1,8-naphthyridine ring makes the molecular ion an even number, consistent with the nitrogen rule for compounds containing C, H, N, and O. nih.gov

| Ion/Fragment | Proposed Formula | Mass-to-Charge Ratio (m/z) | Description |

| Molecular Ion [M]⁺ | [C₁₀H₁₀N₂]⁺ | 158.08 | The intact molecule with one electron removed. |

| [M-1]⁺ | [C₁₀H₉N₂]⁺ | 157.08 | Loss of a hydrogen radical. |

| [M-15]⁺ | [C₉H₇N₂]⁺ | 143.06 | Loss of a methyl radical (•CH₃). |

| [M-27]⁺ | [C₉H₉N]⁺ | 131.07 | Loss of hydrogen cyanide (HCN). |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing data on bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield a specific crystal structure for this compound. However, the crystal structure of its isomer, 2,7-dimethyl-1,8-naphthyridine , has been determined and provides valuable insight into the general structural characteristics of the dimethyl-1,8-naphthyridine scaffold iucr.orgnih.gov. The data presented in the following sections are derived from the analysis of this isomer and serve as an illustrative example.

The crystal structure of 2,7-dimethyl-1,8-naphthyridine reveals that the compound crystallizes in the orthorhombic space group Fdd2 iucr.org.

| Parameter | Value (for 2,7-dimethyl-1,8-naphthyridine) | Reference |

| Chemical Formula | C₁₀H₁₀N₂ | iucr.orgnih.gov |

| Molecular Weight | 158.20 g/mol | iucr.orgnih.gov |

| Crystal System | Orthorhombic | iucr.orgnih.gov |

| Space Group | Fdd2 | iucr.org |

| a (Å) | 13.3977 (2) | iucr.orgnih.gov |

| b (Å) | 19.3492 (4) | iucr.orgnih.gov |

| c (Å) | 6.3089 (1) | iucr.orgnih.gov |

| V (ų) | 1635.49 (5) | iucr.orgnih.gov |

| Z | 8 | iucr.orgnih.gov |

| Temperature (K) | 100 | iucr.orgnih.gov |

The molecular conformation of the 1,8-naphthyridine ring system is a key feature of its structure. In the case of 2,7-dimethyl-1,8-naphthyridine, the fused ring system is nearly planar iucr.orgnih.gov. The planarity is indicated by the very small dihedral angle of 0.42 (3)° between the two fused pyridine rings iucr.orgnih.gov. This near-planar conformation is characteristic of aromatic heterocyclic systems and facilitates efficient π-electron delocalization across the molecule.

The torsion angles within the ring system are minimal, confirming its rigidity and flat nature. This structural rigidity is a common feature of the 1,8-naphthyridine core and is expected to be maintained in the 4,5-dimethyl isomer. Bond lengths and angles within the molecule are within the typical ranges for aromatic C-C and C-N bonds, reflecting the hybridisation of the atoms involved.

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular forces. For 2,7-dimethyl-1,8-naphthyridine, the crystal structure is primarily stabilized by a combination of hydrogen bonding and π-interactions iucr.orgnih.gov.

C—H⋯N Hydrogen Bonds: The molecules are linked into infinite chains along the c-axis through intermolecular C—H⋯N hydrogen bonds. These interactions form specific ring motifs, designated as R²₂(8) motifs, which are a common feature in crystal engineering iucr.orgnih.gov.

C—H⋯π Interactions: The crystal structure is further stabilized by C—H⋯π interactions iucr.orgnih.gov. In these interactions, a hydrogen atom from a methyl group or an aromatic ring of one molecule interacts with the electron cloud of the aromatic π-system of a neighboring molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower-energy ground states to higher-energy excited states. For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated π-systems.

n→π Transitions:* These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital.

While a specific spectrum for this compound is not available in the searched literature, related 1,8-naphthyridine derivatives exhibit characteristic absorption bands. For instance, some derivatives show electronic absorption spectra with λₘₐₓ values around 340 nm, which are assigned to π→π* transitions researchgate.net. The exact position and intensity of these absorption bands are influenced by the solvent and the nature and position of substituents on the naphthyridine core. The two methyl groups in this compound are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent compound due to their electron-donating inductive effect.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π antibonding | Shorter Wavelength (Higher Energy) | High |

| n → π | n non-bonding to π antibonding | Longer Wavelength (Lower Energy) | Low |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that detailed computational and theoretical studies specifically focused on the compound This compound are not publicly available. While extensive research exists for the broader class of 1,8-naphthyridine derivatives, including various other methylated isomers and functionalized analogs, the specific molecule requested in the outline has not been the subject of published theoretical investigations corresponding to the detailed sections and subsections provided.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following topics concerning this compound:

Computational and Theoretical Investigations of 4,5 Dimethyl 1,8 Naphthyridine

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

General principles of these computational methods are well-established. DFT is a robust method for calculating the electronic structure of molecules, allowing for the optimization of molecular geometry and analysis of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map helps in identifying sites for electrophilic and nucleophilic attack. Furthermore, DFT calculations are routinely used to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra, investigate reaction pathways, and determine properties such as proton affinity and ionization energy. For studying the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach.

However, without specific studies on 4,5-Dimethyl-1,8-naphthyridine, any attempt to provide data for bond lengths, bond angles, HOMO-LUMO energy gaps, spectral peak positions, reaction energy barriers, or excited-state properties would be speculative and would not meet the required standards of scientific accuracy.

Future computational research may address this specific compound, at which point a detailed article as outlined could be generated.

Molecular Dynamics (MD) Simulations

No specific studies detailing molecular dynamics simulations performed on this compound were identified. Such simulations would typically be used to understand the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvents or biological macromolecules over time.

Quantum Chemical Parameters (e.g., First-Order Hyperpolarizability, Dipole Moment)

Specific calculated quantum chemical parameters for this compound are not available in the reviewed literature. These parameters are typically derived from quantum chemical calculations to describe the electronic structure, reactivity, and optical properties of a molecule.

Noncovalent Interaction (NCI) Plot Analysis

No published research was found that includes a Noncovalent Interaction (NCI) plot analysis for this compound. This visualization technique is used to identify and characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces, within a molecular system.

Hirshfeld Surface Analysis for Intermolecular Interactions

There are no available studies that report a Hirshfeld surface analysis for this compound. This method is commonly used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the packing of molecules.

Coordination Chemistry of 4,5 Dimethyl 1,8 Naphthyridine and Its Metal Complexes

4,5-Dimethyl-1,8-Naphthyridine as a Ligand

This compound, a derivative of the 1,8-naphthyridine (B1210474) scaffold, possesses two nitrogen atoms within its fused pyridine (B92270) rings, making it an excellent candidate for coordinating with metal ions. The presence of methyl groups at the 4 and 5 positions can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

Mono- and Bidentate Coordination Modes

In its simplest coordination behavior, this compound can act as a monodentate ligand, where only one of its nitrogen atoms binds to a metal center. However, it more commonly functions as a bidentate chelating ligand, with both nitrogen atoms coordinating to the same metal ion to form a stable five-membered ring. This bidentate coordination is a prevalent feature in the chemistry of 1,8-naphthyridine derivatives. The bite angle and distance of the coordinating nitrogen atoms are crucial factors in determining the geometry of the resulting complex.

Multidentate and Dinucleating Ligand Design

The rigid 1,8-naphthyridine framework serves as an excellent platform for the design of more complex multidentate and dinucleating ligands. By introducing functional groups at various positions on the naphthyridine ring system, ligands can be created that are capable of binding to multiple metal centers simultaneously. This approach is particularly valuable for creating bimetallic complexes where the two metal ions are held in close proximity, potentially leading to cooperative effects in catalysis or magnetic interactions. While the design of such ligands based on the general 1,8-naphthyridine scaffold is well-established, specific examples utilizing the this compound core are less common in the literature but represent a promising area for future research. The steric hindrance from the 4,5-dimethyl groups could be strategically employed to control the coordination environment around the metal centers in such dinuclear systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their composition and structure.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a wide range of coordination complexes with 1,8-naphthyridine derivatives. While specific studies on this compound are limited, the coordination chemistry of related dimethyl-substituted naphthyridines with transition metals such as copper, ruthenium, and zinc has been explored. For instance, ruthenium(II) polypyridyl complexes bearing 2,7-dimethyl-1,8-naphthyridine (B83737) have been synthesized and characterized. mdpi.com These studies provide a foundation for understanding the potential coordination behavior of the 4,5-dimethyl isomer.

A hypothetical synthesis of a transition metal complex could involve the reaction of this compound with a metal halide, such as copper(II) chloride, in a solvent like ethanol (B145695) or acetonitrile. The resulting complex could then be characterized by techniques such as infrared (IR) spectroscopy to observe changes in the vibrational modes of the ligand upon coordination, and ultraviolet-visible (UV-Vis) spectroscopy to study the electronic transitions within the complex.

| Metal Ion | Potential Precursor | Expected Coordination Mode | Potential Characterization Techniques |

| Copper(II) | CuCl₂, Cu(ClO₄)₂ | Bidentate | IR, UV-Vis, X-ray Crystallography |

| Ruthenium(II) | [Ru(bpy)₂Cl₂] | Bidentate | ¹H NMR, ¹³C NMR, ESI-MS |

| Zinc(II) | Zn(OAc)₂, Zn(ClO₄)₂ | Bidentate, Bridging | Fluorescence Spectroscopy, X-ray Crystallography |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with lanthanides and actinides is a largely unexplored area. Lanthanide ions are known for their high coordination numbers and preference for oxygen-donor ligands, but nitrogen-donor ligands like 1,8-naphthyridines can also form stable complexes. The unique electronic and magnetic properties of lanthanides make their complexes interesting for applications in luminescence and magnetic resonance imaging. Similarly, the study of actinide complexes is crucial for understanding their behavior in nuclear fuel cycles and for the development of new materials. Further research is needed to synthesize and characterize lanthanide and actinide complexes of this compound to elucidate their structural and electronic properties.

Structural Analysis of Coordination Compounds

X-ray Diffraction Studies of Metal-Naphthyridine Adducts

For instance, the X-ray crystal structure of fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] reveals that the naphthyridine ligand coordinates to the rhenium center in a bidentate fashion. researchgate.net This mode of binding is the most common for 1,8-naphthyridine derivatives, forming a stable chelate ring with the metal ion. In such complexes, the metal center typically exhibits a distorted octahedral or tetrahedral geometry, depending on the metal and other coordinating ligands. diva-portal.orgresearchgate.net

The structural parameters obtained from X-ray diffraction are crucial for understanding the steric and electronic effects of the ligands on the metal center. The methyl groups on the naphthyridine ring, as in the 4,5-dimethyl derivative, are expected to introduce steric hindrance that can influence the geometry of the complex and its subsequent reactivity. researchgate.net In general, the crystal system, unit cell dimensions, and bond parameters provide a foundational understanding of the solid-state structure of these metal-naphthyridine adducts. liberty.edu

| Parameter | Value | Significance |

|---|---|---|

| Compound | fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] | A close structural analog to complexes of this compound. researchgate.net |

| Coordination Mode | Bidentate | Confirms the chelating nature of the dimethyl-1,8-naphthyridine ligand. researchgate.net |

| Geometry | Distorted Octahedral | Typical geometry for Re(I) tricarbonyl complexes. nih.govresearchgate.net |

| Crystal System | Orthorhombic | Describes the basic geometric framework of the crystal lattice. liberty.edu |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are essential for elucidating the nature of the metal-ligand bond and confirming the coordination of the this compound ligand to a metal center in solution and solid states.

Infrared (IR) Spectroscopy: Coordination of the naphthyridine ligand to a metal ion typically results in a noticeable shift in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic rings. For instance, studies on poly(4-vinylpyridine) complexes with ruthenium show that the C=N stretching vibration shifts 15–20 cm⁻¹ to a higher frequency upon coordination. kpi.ua A similar shift is expected for this compound, providing direct evidence of the nitrogen atoms' involvement in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for confirming ligand coordination in solution. For diamagnetic complexes, the coordination of the naphthyridine ligand causes a downfield shift in the resonances of the protons adjacent to the nitrogen atoms. This deshielding effect is a direct consequence of the donation of electron density from the nitrogen lone pairs to the metal center. Structural and ¹H NMR data for the fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] complex confirm that the ligand remains coordinated in a bidentate fashion in solution. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by ligand-centered (π→π*) transitions in the ultraviolet region and, crucially, metal-to-ligand charge-transfer (MLCT) bands that often extend into the visible region. researchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the specific substituents on the naphthyridine ligand.

| Spectroscopic Technique | Observed Change | Reason for Change |

|---|---|---|

| Infrared (IR) | Shift of C=N stretch to higher frequency (ca. +15-20 cm⁻¹) | Strengthening of the C=N bond upon donation of N lone pair electrons to the metal. kpi.ua |

| ¹H NMR | Downfield shift of protons near nitrogen atoms | Deshielding of protons due to electron withdrawal by the coordinated metal center. researchgate.net |

| UV-Visible | Appearance of new absorption bands (MLCT) | Electronic transitions from metal d-orbitals to ligand π* orbitals. researchgate.net |

Electronic and Photophysical Properties of this compound Metal Complexes

The incorporation of 1,8-naphthyridine ligands into metal complexes, particularly with d⁶ metals like Ru(II) and Re(I) or d¹⁰ metals like Cu(I), can lead to compounds with interesting photophysical properties, such as luminescence. nih.govrsc.org These properties are primarily dictated by the nature of the lowest energy excited state, which is often a metal-to-ligand charge-transfer (MLCT) state.

Complexes of the related 2,7-dimethyl-1,8-naphthyridine ligand provide a template for understanding these properties. The complex fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] is luminescent in both solution and solid states. researchgate.net Its electronic absorption spectrum shows bands that extend into the visible region (around 375–500 nm). researchgate.net Upon excitation, the complex exhibits a broad emission in the solid state, with a peak between 600–700 nm. researchgate.net This emission is attributed to phosphorescence from a triplet MLCT (³MLCT) excited state. researchgate.net The long lifetime of such excited states is a key feature of many ruthenium and rhenium polypyridyl complexes. nih.govresearchgate.net

The emission energy and quantum yield of these complexes can be tuned by modifying the ligand structure. The electron-donating methyl groups on the this compound ligand are expected to raise the energy of the π* orbitals, which could lead to a blue shift in the emission compared to the unsubstituted naphthyridine ligand. The photophysical behavior of these complexes makes them candidates for applications in areas such as chemical sensors, light-emitting devices, and photodynamic therapy. nih.govnih.gov

| Property | Observation for fac-[ReCl(CO)₃(2,7-dimethyl-1,8-naphthyridine)] | Interpretation |

|---|---|---|

| Absorption (λmax) | ca. 375–500 nm | Corresponds to MLCT transitions. researchgate.net |

| Emission (λem) | ca. 600–700 nm (solid state) | Phosphorescence from a ³MLCT excited state. researchgate.net |

| Luminescence | Observed in both solid state and solution | Indicates a stable emissive excited state. researchgate.net |

Catalytic Applications of Metal-Naphthyridine Complexes

Transition metal complexes supported by 1,8-naphthyridine-based ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.netmdpi.com The bidentate, electron-rich nature of the naphthyridine scaffold can stabilize the metal center and modulate its reactivity. While specific catalytic applications for this compound complexes are not extensively documented, the broader family of 1,8-naphthyridine derivatives has shown significant promise.

Palladium-Catalyzed Cross-Coupling: Palladium complexes are widely used in C-C bond formation reactions. nih.gov For example, palladium complexes incorporating functionalized 1,8-naphthyridine ligands have been utilized in Suzuki and Sonogashira cross-coupling reactions. semanticscholar.orgmdpi.com A palladium chloride complex with 2-ferrocenyl-1,8-naphthyridine, for instance, has been shown to catalyze the methoxycarbonylation of styrene. researchgate.net The steric and electronic properties of the this compound ligand could be harnessed to tune the activity and selectivity of such palladium catalysts.

Reduction Catalysis: Manganese and ruthenium complexes bearing ligands structurally similar to 1,8-naphthyridines, such as 4,5-diazafluorene, have been investigated for the catalytic reduction of CO₂. nih.gov The naphthyridine framework can support the redox changes at the metal center that are required for these catalytic cycles. Dinuclear complexes, which can be readily formed using 1,8-naphthyridine scaffolds, are also of interest in catalysis as they can facilitate multi-electron transformations. researchgate.net The potential for this compound complexes in catalysis is significant, representing a fertile area for future research.

Supramolecular Chemistry and Intermolecular Interactions of 4,5 Dimethyl 1,8 Naphthyridine

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that plays a pivotal role in the structure and assembly of supramolecular architectures. The 4,5-Dimethyl-1,8-naphthyridine molecule features two nitrogen atoms within its aromatic rings, which can act as hydrogen bond acceptors.

Intramolecular hydrogen bonds (IHBs) are formed between donor and acceptor groups within the same molecule. nih.gov The structure of this compound (C10H10N2) consists of the fused aromatic naphthyridine core with two methyl substituents.

Based on its molecular structure, this compound lacks conventional hydrogen bond donor groups (e.g., -OH, -NH). Consequently, it is not capable of forming traditional intramolecular hydrogen bonds. The formation of IHBs requires the presence of both a hydrogen donor and a suitable acceptor in a sterically favorable arrangement, which is absent in the parent this compound molecule. nih.gov While certain molecular conformations can be stabilized by weaker C-H···N interactions, these are generally not as significant as conventional hydrogen bonds.

In the solid state, molecules of 1,8-naphthyridine (B1210474) derivatives self-assemble through various intermolecular interactions. While this compound lacks strong hydrogen bond donors, its two nitrogen atoms can act as acceptors for hydrogen bonds from neighboring molecules.

Crystal structure analyses of closely related dimethyl-1,8-naphthyridine derivatives provide insight into potential bonding patterns. For instance, the crystal structure of 2,7-Dimethyl-1,8-naphthyridine (B83737) reveals that molecules are linked into infinite chains along the c-axis by intermolecular C—H⋯N hydrogen bonds, which generate R²₂(8) ring motifs. iucr.org Similarly, a more complex derivative, 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine, shows a crystal packing defined by O—H⋯N and C—H⋯N interactions in its dimethanol solvate form. nih.gov

These examples strongly suggest that this compound would participate in similar weak C—H···N intermolecular hydrogen bonds in the solid state, where the aromatic or methyl C-H groups act as donors and the naphthyridine nitrogen atoms act as acceptors to build larger supramolecular structures.

Below is a table summarizing the hydrogen bond geometry for a related solvated dimethyl-naphthyridine derivative. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2—H2⋯N2 | 0.82 | 2.06 | 2.882 (3) | 178 |

| C13—H13⋯N2 | 0.93 | 2.61 | 3.450 (4) | 151 |

Quadruple hydrogen bond motifs are highly specific and strong non-covalent interactions that lead to the formation of very stable dimeric complexes. These motifs rely on a complementary array of four hydrogen bond donors (D) and acceptors (A), such as the well-known DDAA-AADD pattern.

The molecular structure of this compound does not possess the necessary self-complementary array of multiple hydrogen bond donors and acceptors required to form quadruple hydrogen bond motifs. To engage in such interactions, the 1,8-naphthyridine core must be functionalized with appropriate groups. For example, 2,7-diamido-1,8-naphthyridine derivatives present a DAAD array that can form a highly stable complex with partners presenting a complementary ADDA array. The parent this compound cannot participate in these specific, high-affinity recognition events.

Pi-Pi (π-π) Stacking Interactions

As a planar aromatic system, the 1,8-naphthyridine core is well-suited to engage in π-π stacking interactions. These non-covalent interactions, arising from electrostatic and van der Waals forces between aromatic rings, are crucial for the stabilization of crystal packing and the formation of supramolecular assemblies. mdpi.com

Analysis of the crystal structure of derivatives containing the dimethyl-1,8-naphthyridine moiety indicates the presence of such interactions. In the case of 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine, the closest contact distance between two adjacent naphthyridine carbons is 3.512 Å, which falls within the typical range for π-π stacking. nih.gov Furthermore, the crystal structure of 2,7-Dimethyl-1,8-naphthyridine is stabilized not only by hydrogen bonds but also by C—H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an adjacent aromatic ring. iucr.org These findings confirm that the naphthyridine ring system, even with methyl substituents, actively participates in stacking interactions to stabilize its supramolecular architecture.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. thno.orgnih.gov The 1,8-naphthyridine framework is a well-established building block in the design of synthetic receptors due to its rigid structure and the presence of nitrogen atoms that can act as binding sites. iucr.orgresearchgate.net Derivatives have been successfully utilized as receptors for a variety of guest molecules, including urea, carboxylic acids, and guanine. nih.gov

The nitrogen atoms of the 1,8-naphthyridine ring system possess lone pairs of electrons, making them effective coordination sites for cations. This property has been widely exploited in the development of receptors and sensors for metal ions. For example, 8-hydroxy-naphthyridine derivatives have been shown to be effective chelators of divalent transition metal cations, such as Zn²⁺, Fe²⁺, and Cu²⁺, forming stable 2:1 complexes. researchgate.net

While the parent this compound is not pre-disposed to act as an anion receptor, functionalization of the naphthyridine core can introduce this capability. The development of tripodal receptors based on 1,8-naphthyridine derivatives for carbohydrate recognition highlights the versatility of this scaffold. researchgate.net Furthermore, a fluorescent derivative, 2-amino-5,7-dimethyl-1,8-naphthyridine, has been shown to selectively bind to the nucleobase cytosine, demonstrating its potential in biomolecule recognition. researchgate.net These examples underscore the capacity of the dimethyl-1,8-naphthyridine framework to serve as a foundational element in the construction of sophisticated hosts for both cations and, with appropriate modification, other specific guest molecules.

Formation of Supramolecular Polymers and Frameworks

Similarly, a thorough search of scientific databases and journals did not yield any studies describing the use of this compound in the creation of supramolecular polymers or frameworks, such as metal-organic frameworks (MOFs) or coordination polymers. Research in this area tends to employ other functionalized naphthyridine derivatives or different organic linkers altogether. While crystal structures of different dimethyl-substituted 1,8-naphthyridine isomers reveal basic supramolecular interactions like dimer formation through hydrogen bonding, this does not extend to the formation of polymeric or framework materials.

Chemical Reactivity and Derivatization Strategies for 4,5 Dimethyl 1,8 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 4,5-dimethyl-1,8-naphthyridine core towards substitution reactions is dictated by the electronic nature of the naphthyridine rings. The nitrogen atoms in the rings are electron-withdrawing, which generally deactivates the aromatic system towards electrophilic attack. However, the methyl groups at the 4- and 5-positions provide some electron-donating character, which can influence the regioselectivity of these reactions.

Conversely, the electron-deficient nature of the pyridine (B92270) rings makes them susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens. While specific studies on electrophilic substitution for this compound are not extensively documented, the principles of reactivity for similar heterocyclic systems suggest that such reactions would require harsh conditions.

Nucleophilic substitution, on the other hand, represents a more viable pathway for the functionalization of this scaffold. A notable example, although on a closely related isomer, is the reaction of 5,7-dimethyl-2-chloro-1,8-naphthyridine with a nucleophile, which serves as a precedent for the potential reactivity of the 4,5-dimethyl isomer. nih.gov In this type of reaction, a leaving group, such as a halogen, at an activated position (e.g., C2 or C7) can be displaced by a variety of nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Dimethyl-1,8-Naphthyridine Scaffolds

| Starting Material | Nucleophile | Product | Reference |

| 5,7-Dimethyl-2-chloro-1,8-naphthyridine | 4-hydroxyphenoxy derivative | 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine | nih.gov |

Annulation and Ring-Forming Reactions

Annulation reactions provide a powerful strategy for the construction of fused polycyclic systems based on the this compound core. These reactions typically involve the formation of new rings by reacting the naphthyridine scaffold with bifunctional reagents. While specific examples of annulation reactions starting directly from this compound are not prevalent in the literature, the general principles of naphthyridine chemistry suggest that functionalized derivatives could serve as precursors for such transformations.

For instance, the introduction of reactive functional groups on the naphthyridine ring or the methyl substituents would pave the way for subsequent ring-closure reactions. The Friedländer annulation, a common method for synthesizing quinolines and naphthyridines, could potentially be adapted to build additional rings onto the this compound framework. rsc.org This would typically involve the reaction of an ortho-amino-substituted aldehyde or ketone derivative of the naphthyridine with a compound containing a reactive methylene (B1212753) group.

Reactions Involving Methyl Substituents

The methyl groups at the 4- and 5-positions of the 1,8-naphthyridine (B1210474) ring are not merely passive substituents; they offer reactive handles for further derivatization. These methyl groups are activated by the adjacent nitrogen atoms and the aromatic system, making them susceptible to a variety of transformations.

For instance, the acidity of the protons on these methyl groups is increased, facilitating deprotonation to form carbanionic species. These intermediates can then react with a range of electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups. Common reactions involving such activated methyl groups include:

Condensation Reactions: Reaction with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form vinyl-substituted naphthyridines.

Oxidation: Oxidation of the methyl groups to carboxylic acids or aldehydes, providing a gateway to a host of other functionalities.

Halogenation: Free-radical halogenation of the methyl groups to introduce halogens, which can then be displaced by other nucleophiles.

While specific documented examples for this compound are limited, these reactions are well-established for methyl-substituted pyridines and quinolines and are expected to be applicable to this system.

Synthesis of Bridged Naphthyridine Compounds

The synthesis of bridged naphthyridine compounds, where two naphthyridine units are linked together, has been explored as a means to create complex molecular architectures with potential applications in coordination chemistry and materials science. These bridged systems can act as sophisticated ligands for metal ions.

A relevant example is the synthesis of 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine. nih.gov In this work, two units of a dimethyl-1,8-naphthyridine derivative are linked through a phenoxy bridge. The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of a hydroquinone (B1673460) derivative displaces a chlorine atom from two molecules of 5,7-dimethyl-2-chloro-1,8-naphthyridine. nih.gov This strategy highlights the utility of nucleophilic substitution in constructing larger, bridged systems from simpler naphthyridine precursors.

Table 2: Synthesis of a Bridged Naphthyridine Compound

| Naphthyridine Precursor | Bridging Unit | Reaction Type | Product | Reference |

| 5,7-Dimethyl-2-chloro-1,8-naphthyridine | Hydroquinone | Nucleophilic Aromatic Substitution | 7-(4-(5,7-dimethyl-1,8-naphthyridin-2-yloxy)phenoxy)-2,4-dimethyl-1,8-naphthyridine | nih.gov |

Strategies for Introducing Complex Functionalities

The introduction of complex functionalities onto the this compound scaffold is essential for modulating its physicochemical and biological properties. A variety of synthetic strategies can be employed to achieve this, building upon the fundamental reactivity of the core and its substituents.

One key strategy involves the initial functionalization of the naphthyridine ring, for example, through halogenation, followed by cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of complex molecular fragments.

Another approach is to leverage the reactivity of the methyl groups. As discussed in section 7.3, these groups can be transformed into other functional groups, such as carboxylic acids or aldehydes. These can then serve as synthetic handles for further elaboration, for instance, through amide or ester formation, or by participating in condensation or multicomponent reactions to build more complex side chains. researchgate.netnih.gov

The use of 1,8-naphthyridine derivatives as ligands in coordination chemistry also opens up avenues for introducing complexity. researchgate.netresearchgate.net The coordination of the naphthyridine to a metal center can alter its reactivity, potentially enabling transformations that are not feasible with the free ligand.

Applications in Advanced Materials and Chemical Biology Excluding Prohibited Areas

Fluorescent Dyes and Luminescent Materials

The rigid, planar structure of the 1,8-naphthyridine (B1210474) core, including in its 4,5-dimethyl substituted form, contributes to its inherent fluorescence. This property has been exploited in the creation of novel fluorescent dyes and luminescent materials. Derivatives of 1,8-naphthyridine are known for their strong emission, high quantum efficiency, and good photostability. mdpi.com The introduction of different substituents onto the naphthyridine ring allows for the fine-tuning of its photophysical properties, making it a versatile platform for developing materials with specific emission characteristics. mdpi.com These materials have found applications in various fields, including as fluorescent markers for nucleic acids. nih.gov

Photophysical studies of 1,8-naphthyridine derivatives reveal that their absorption and fluorescence spectra are sensitive to the surrounding environment, such as solvent polarity. researchgate.net For instance, substitution at the 2 and 7 positions of a 4-methyl-1,8-naphthyridine core with alkylamines leads to highly fluorescent compounds. mdpi.com These derivatives exhibit blue fluorescence in daylight when in diluted solutions. mdpi.com The fluorescence quantum yield of these compounds can be significant, and their emission spectra can be influenced by interactions with biomolecules like DNA. mdpi.com

Detailed photophysical characteristics of various 1,8-naphthyridine derivatives have been documented, showcasing their potential as fluorophores. The electronic properties of these molecules, arising from the interaction between electron-donating and electron-accepting groups on the naphthyridine scaffold, are key to their fluorescence. nih.gov

Table 1: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| 2,7-di(N-propylamino)-4-methyl-1,8-naphthyridine | 340 | 435 | 0.25 | Aqueous Solution | mdpi.com |

| 2,7-di(N-butylamino)-4-methyl-1,8-naphthyridine | 340 | 434 | 0.28 | Aqueous Solution | mdpi.com |

Sensors and Probes for Chemical Species

The ability of the 1,8-naphthyridine scaffold to coordinate with metal ions and other chemical species has led to its use in the development of fluorescent chemosensors. researchgate.net These sensors can detect the presence of specific analytes through changes in their fluorescence intensity or a shift in their emission wavelength. For example, a 1,8-naphthyridine modified rhodamine B derivative has been synthesized to selectively detect Cu2+ ions with a visible color change from colorless to pink. researchgate.net

Derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been developed as fluorescent reagents for the determination of nitrite. nih.gov The mechanism of detection is based on the quenching of fluorescence upon reaction with the analyte. nih.gov Similarly, a highly efficient fluorescence chemosensor for Zn(II) was developed from a 1,8-naphthyridine derivative, which showed a significant increase in fluorescence intensity only in the presence of Zn(II) ions. nih.govnih.gov This selectivity is crucial for applications in biological and environmental monitoring. The design of these sensors often involves incorporating a recognition moiety that selectively binds to the target species, which in turn modulates the photophysical properties of the 1,8-naphthyridine fluorophore. rsc.org

Organic Hydrogen Carriers

Liquid Organic Hydrogen Carriers (LOHCs) are considered a promising technology for hydrogen storage. mdpi.com These systems involve the reversible hydrogenation and dehydrogenation of organic molecules. While various aromatic compounds are being investigated for this purpose, specific research detailing 4,5-dimethyl-1,8-naphthyridine as an organic hydrogen carrier is not extensively available in the reviewed literature. The general principle of LOHCs involves the catalytic addition of hydrogen to an unsaturated (aromatic) compound for storage and its subsequent release through a catalytic dehydrogenation process at elevated temperatures. mdpi.com

Role in Chemical Biology Research (Mechanism-Based Studies)

In chemical biology, 1,8-naphthyridine derivatives have been instrumental in studying the mechanisms of various biological processes, particularly in the context of antimicrobial resistance and DNA replication. tandfonline.com

Bacterial efflux pumps are a major mechanism of antibiotic resistance, as they actively transport drugs out of the bacterial cell. nih.gov Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. frontiersin.org Derivatives of 1,8-naphthyridine have been identified as potent inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus. nih.gov

These compounds are thought to act by binding to the efflux pump, which can be a competitive or non-competitive interaction, thereby preventing the pump from expelling antibiotics. nih.gov The inhibitory mechanism can involve altering the conformation of the pump or blocking the substrate binding site. frontiersin.org Notably, some 1,8-naphthyridine-based EPIs exhibit no intrinsic antibacterial activity, which may reduce the likelihood of bacteria developing resistance to the inhibitor itself. mdpi.com

DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA and are validated targets for antibacterial and anticancer drugs, respectively. wikipedia.org Inhibitors of these enzymes can be classified as either catalytic inhibitors, which prevent the enzyme from functioning, or poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. wikipedia.orgmdpi.com

Novel bacterial type II topoisomerase inhibitors (NBTIs) based on a naphthyridine-containing scaffold have been designed. nih.gov These inhibitors stabilize single-stranded DNA cleavage breaks induced by DNA gyrase. nih.gov Crystallographic studies have provided detailed mechanistic insights, revealing that these inhibitors intercalate asymmetrically into the DNA and induce a shift in the scissile phosphate, thereby stabilizing the cleavage complex. nih.gov Some of these inhibitors have been shown to form a symmetrical bifurcated halogen bond with the enzyme, a rare interaction in biological systems. nih.gov Similarly, certain 1,8-naphthyridine derivatives have been designed as potential topoisomerase II inhibitors, with molecular docking studies suggesting a unique binding pattern in the etoposide binding pocket of topoisomerase IIβ, marking them as potential Topo II poisons. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,7-di(N-propylamino)-4-methyl-1,8-naphthyridine |

| 2,7-di(N-butylamino)-4-methyl-1,8-naphthyridine |

| 2,7-di(N-pentylamino)-4-methyl-1,8-naphthyridine |

| 2-amino-5,7-dimethyl-1,8-naphthyridine |

| Rhodamine B |

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Due to the absence of specific studies on this compound, a detailed analysis of its interaction with DNA and proteins, including data tables of binding affinities or structural details of complexes, cannot be provided at this time. The interaction of small molecules with biological macromolecules is a highly specific phenomenon, where minor structural changes, such as the position and nature of substituents on a core scaffold, can significantly alter the mode and strength of binding. Therefore, extrapolating findings from other 1,8-naphthyridine derivatives to this compound would not be scientifically rigorous.

Future research, potentially involving spectroscopic techniques (like UV-Vis, fluorescence, circular dichroism), isothermal titration calorimetry, or computational methods such as molecular docking and molecular dynamics simulations, would be necessary to elucidate the specific interactions of this compound with DNA and various protein targets. Such studies would reveal whether the compound binds to DNA, and if so, through which mode (e.g., intercalation, groove binding), as well as its potential to interact with specific amino acid residues in the binding pockets of proteins.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Academic contributions directly focused on 4,5-Dimethyl-1,8-naphthyridine are sparse. The primary available information is centered on its basic chemical identity, such as its CAS number (14903-77-6) and predicted physicochemical properties. lookchem.com A significant body of literature exists for the 1,8-naphthyridine (B1210474) core, highlighting its utility as a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science. researchgate.netnih.govnih.govresearchgate.net Derivatives have been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govtandfonline.comresearchgate.net

The most substantial research gap is the lack of comprehensive studies on this compound itself. Its synthesis, reactivity, and potential applications have not been explored in depth, unlike many other substituted 1,8-naphthyridines. The influence of the methyl groups at the 4 and 5 positions on the electronic properties, steric hindrance, and coordinating ability of the naphthyridine core remains largely uncharacterized. This lack of fundamental data prevents its effective utilization in rational drug design or materials development and represents a clear area for future academic contribution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14903-77-6 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.203 g/mol |

| Boiling Point (Predicted) | 298.8 ± 35.0 °C |

| pKa (Predicted) | 5.27 ± 0.30 |

| Density (Predicted) | 1.109 ± 0.06 g/cm³ |

| LogP (Predicted) | 2.24660 |

Data sourced from predicted values. lookchem.com

Potential Avenues for Future Synthetic Methodologies

While specific advanced synthetic routes for this compound are not detailed in the current literature, the synthesis of the broader 1,8-naphthyridine family often relies on established methods like the Friedländer annulation. Future research could focus on optimizing these classical methods for this specific isomer or developing novel, more efficient synthetic pathways.

Potential avenues for exploration include:

Multicomponent Reactions: Recent advances in organic synthesis have seen the rise of multicomponent reactions for creating complex heterocyclic systems in a single step, offering high atom economy and efficiency. rsc.org Developing such a reaction for this compound would be a significant advancement.

Catalytic Methods: The use of transition metal catalysts could enable milder reaction conditions and improved yields. Exploring C-H activation or cross-coupling strategies on simpler pyridine (B92270) precursors could provide a more direct and modular route to the desired compound.

Green Chemistry Approaches: Future synthetic methodologies should aim to incorporate principles of green chemistry, such as using environmentally benign solvents, reducing energy consumption, and minimizing waste. researchgate.net

Directions for Advanced Computational Modeling

Computational chemistry offers powerful tools to investigate the properties of molecules and predict their behavior, yet specific advanced computational studies on this compound are currently lacking. Such studies would be invaluable for understanding its fundamental properties and guiding experimental work.

Future computational research should focus on:

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This would provide insights into how the 4,5-dimethyl substitution pattern influences the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding its reactivity and photophysical potential.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations could predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. researchgate.netrsc.org

Quantum Theory of Atoms in Molecules (QTAIM): This method could be used to analyze the nature of chemical bonds and intermolecular interactions, particularly in coordination complexes involving this compound as a ligand. uef.fi

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its complexes in different environments, providing insights into their stability and conformational flexibility. rsc.orgnih.gov

Emerging Applications in Supramolecular Chemistry and Materials Science

The 1,8-naphthyridine scaffold is a "privileged" motif for constructing dinucleating ligands, as the two nitrogen atoms are ideally positioned to bind two metal centers in close proximity. acs.org This makes them highly valuable in supramolecular chemistry and for the development of novel materials. Although this compound has not been specifically exploited in this context, its potential is significant.

Future research could explore its use in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The rigid structure of the naphthyridine core makes it an excellent building block for creating porous materials. The methyl groups could influence the pore size and functionality of the resulting frameworks.

Luminescent Materials: Many 1,8-naphthyridine derivatives form luminescent complexes with transition metals like copper(I) and platinum(II). rsc.org Investigating the photophysical properties of this compound complexes could lead to new materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Molecular Sensors: The nitrogen atoms of the naphthyridine ring can act as binding sites for ions and small molecules. Functionalized derivatives could be designed as selective fluorescent or colorimetric sensors. researchgate.netrsc.org

Interdisciplinary Research Opportunities

The unique structural and electronic properties of this compound open up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry: A primary area for future work is the synthesis and evaluation of this compound and its derivatives for biological activity. nih.govtandfonline.com Given the broad spectrum of activities reported for the parent scaffold, this specific isomer could yield novel candidates for antimicrobial, antiviral, or anticancer therapies. nih.govnih.govresearchgate.net

Catalysis: The ability of 1,8-naphthyridines to act as ligands for bimetallic complexes is well-established. flinders.edu.aunih.gov Complexes of this compound could be explored as catalysts for a variety of organic transformations, where the cooperation between two metal centers could lead to enhanced reactivity and selectivity.

Bioinorganic Chemistry: As a ligand, it can be used to model the active sites of metalloenzymes that feature bimetallic cores, contributing to a fundamental understanding of biological processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 4,5-dimethyl-1,8-naphthyridine derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis often involves condensation reactions using chalcones or pyrazole intermediates. For example, chalcone derivatives (e.g., 3g) are synthesized by refluxing acetylacetone with substituted amines in ethanol under acidic conditions, followed by purification via crystallization . Optimization includes monitoring reaction progress by thin-layer chromatography (TLC) and adjusting stoichiometry of reagents like phenylhydrazine or urea .

Q. How are substitution reactions at the 4- and 5-positions of 1,8-naphthyridine derivatives performed?

- Methodological Answer : Chlorine or hydroxy groups at specific positions can be substituted using nucleophiles (amines, thiols) under reflux conditions. For instance, 4-hydroxy derivatives react with benzaldehyde in acetic acid to form pyrimido-naphthyridines . Solvent choice (e.g., DMSO for polar intermediates) and temperature control (60–80°C) are critical for regioselectivity .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., OH stretches at ~3200 cm⁻¹, C=N/C=C at ~1560 cm⁻¹) .

- NMR : ¹H/¹³C NMR in DMSO-d6 resolves methyl group environments (δ 2.5–3.0 ppm for CH3) and aromatic proton coupling .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 474 M⁺ for chalcone derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, TD-DFT) predict the electronic and spectral properties of this compound derivatives?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-31G(d) optimizes molecular structures, revealing bond-length variations between methyl-substituted positions .

- TD-DFT : Predicts UV-Vis spectra (e.g., λmax deviations <10 nm from experimental data) by incorporating solvent effects via the Polarizable Continuum Model (PCM) .

- Applications: Guides the design of fluorescent probes by correlating substituent effects (e.g., dimethyl groups) with absorption/emission shifts .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives in vitro?

- Methodological Answer :

- Cytotoxicity Assays : Derivatives are screened against cancer cell lines (e.g., MCF7) using MTT assays. IC50 values are calculated from dose-response curves (e.g., 53% inhibition at 10 µM for pyrimidinone derivatives) .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and bioavailability. For example, pyridine-3-carbonitrile derivatives show favorable blood-brain barrier penetration .

Q. How do steric and electronic effects of 4,5-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : Methyl groups at 4,5-positions reduce accessibility for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., SPhos) and elevated temperatures (100°C) .

- Electronic Effects : Electron-donating methyl groups enhance nucleophilic aromatic substitution at adjacent positions, as seen in amination reactions with NH3/CuI .

Q. What role do this compound derivatives play in materials science applications?

- Methodological Answer :

- Optoelectronic Materials : Methyl groups stabilize π-conjugated systems, improving charge transport in organic semiconductors. DFT studies show reduced HOMO-LUMO gaps (~3.2 eV) compared to unsubstituted analogs .

- Fluorescent Probes : Derivatives like DMAAN bind cytosine via hydrogen bonding, enabling DNA detection. Fluorescence quenching assays in buffer (pH 7.4) validate specificity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.